NC9

Description

Properties

IUPAC Name |

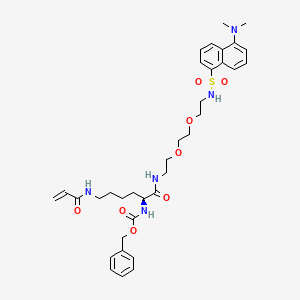

benzyl N-[(2S)-1-[2-[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]ethoxy]ethylamino]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47N5O8S/c1-4-33(41)36-19-9-8-16-30(39-35(43)48-26-27-12-6-5-7-13-27)34(42)37-20-22-46-24-25-47-23-21-38-49(44,45)32-18-11-14-28-29(32)15-10-17-31(28)40(2)3/h4-7,10-15,17-18,30,38H,1,8-9,16,19-26H2,2-3H3,(H,36,41)(H,37,42)(H,39,43)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXQGECJXSNLDT-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCOCCNC(=O)C(CCCCNC(=O)C=C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCOCCOCCNC(=O)[C@H](CCCCNC(=O)C=C)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NC9 in Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and resistance to conventional therapies, making them a critical target for novel cancer treatments. The small molecule NC9 has been identified as a potent and selective irreversible inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in CSC survival and malignancy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in CSCs, detailing its molecular interactions, downstream signaling effects, and functional consequences. This document synthesizes available data, presents detailed experimental protocols, and visualizes key pathways to support further research and drug development efforts targeting the TG2-mediated CSC phenotype.

Core Mechanism of Action: Dual Inhibition of Transglutaminase 2

This compound is a targeted, irreversible covalent inhibitor of Transglutaminase 2 (TG2). Its primary mechanism involves a dual inhibition of TG2's main enzymatic functions: transamidation and GTP-binding/GTPase activity. This is achieved through a unique conformational locking mechanism.

TG2 exists in two principal conformational states:

-

"Open" Conformation: In this state, the transamidase catalytic site is exposed, allowing for the calcium-dependent crosslinking of proteins.

-

"Closed" Conformation: This conformation sequesters the transamidase site and exposes a GTP-binding pocket, enabling TG2 to function as a G-protein in signal transduction pathways crucial for CSC survival.[1]

This compound covalently binds to the cysteine residue (Cys-277) within the transamidase active site. This irreversible binding locks the TG2 enzyme in the "open" conformation.[2][3] This has two critical consequences:

-

Inhibition of Transamidase Activity: The direct binding of this compound to the active site blocks its protein crosslinking function.[2][4]

-

Allosteric Inhibition of GTP-Binding: By locking TG2 in the "open" state, this compound prevents the conformational shift required to form the GTP-binding pocket. This effectively abolishes TG2's G-protein signaling capabilities, which are essential for the survival and malignant phenotype of CSCs.[1][2]

This dual-action mechanism is pivotal, as the GTP-binding function, rather than the transamidase activity, is predominantly responsible for driving the pro-survival and pro-metastatic characteristics of cancer stem cells.[1]

Signaling Pathways Modulated by this compound in Cancer Stem Cells

The inhibition of TG2's GTP-binding function by this compound disrupts several downstream signaling pathways that are critical for the maintenance and progression of cancer stem cells.

Inhibition of Pro-Survival Signaling

TG2, in its GTP-bound state, activates multiple pro-survival signaling cascades. By preventing GTP binding, this compound effectively attenuates these pathways, leading to a reduction in CSC viability. One of the key pathways implicated involves the MEK1/2 and ERK1/2 signaling axis, which is downstream of TG2 and is associated with the aggressive cancer phenotype.

Suppression of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program that enhances the migratory and invasive properties of cancer cells, and is a hallmark of CSCs. TG2 is a known driver of EMT. This compound treatment has been shown to block EMT in cancer stem cells, leading to a more epithelial and less migratory phenotype.[2][4] This is evidenced by changes in the expression of key EMT markers.

Quantitative Data on the Effects of this compound on Cancer Stem Cells

While comprehensive quantitative data across multiple CSC lines are still emerging, available studies provide significant insights into the efficacy of this compound. The data is primarily derived from studies on epidermal squamous cell carcinoma stem cells (SCC-13).

| Parameter | Cell Line | Treatment | Observed Effect | Reference(s) |

| CSC Survival | SCC-13 | 20 µM this compound for 48h | Significant reduction in surviving spheroids. | [1] |

| Spheroid Formation | SCC-13 | 0-20 µmol/L this compound for 0-72h | Dose- and time-dependent fragmentation of pre-formed spheroids and reduction in viability. | [5] |

| Cell Invasion | SCC-13 | 20 µM this compound | Significant reduction in Matrigel invasion. | [1] |

| Apoptosis Induction | SCC-13 | 20 µmol/L this compound | Time-dependent increase in cleaved caspase-3. | [5] |

| EMT Marker Expression | Mesothelioma CSCs | This compound Treatment | Appears to increase markers of apoptosis. | [2][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on cancer stem cells.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Protocol:

-

Cell Preparation:

-

Culture SCC-13 cells to 70-80% confluency.

-

Harvest cells and prepare a single-cell suspension using trypsin-EDTA.

-

Wash the cells with PBS and resuspend in serum-free tumorsphere medium.

-

-

Plating:

-

Plate 40,000 cells per well in 6-well ultra-low adherence plates.

-

-

Treatment:

-

For pre-formed spheroid fragmentation, allow spheroids to form for 8-10 days.

-

Add this compound to the desired final concentration (e.g., 0-20 µmol/L) or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 48-72 hours for fragmentation assay).

-

-

Quantification:

-

Count the number of spheroids per well using an inverted microscope.

-

Assess spheroid viability using a Trypan Blue exclusion assay.

-

Transwell Invasion Assay

This assay measures the invasive potential of cancer stem cells.

Protocol:

-

Chamber Preparation:

-

Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Resuspend SCC-13 cells in serum-free medium.

-

Seed the cells into the upper chamber of the Transwell insert.

-

-

Chemoattractant and Treatment:

-

Fill the lower chamber with medium containing a chemoattractant (e.g., FBS).

-

Add this compound (e.g., 20 µM) or vehicle control to both the upper and lower chambers.

-

-

Incubation:

-

Incubate for 24-48 hours at 37°C.

-

-

Analysis:

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells in several microscopic fields.

-

Western Blot Analysis

This technique is used to detect changes in protein expression (e.g., TG2, EMT markers, apoptosis markers).

Protocol:

-

Sample Preparation:

-

Treat SCC-13 cells with this compound (e.g., 20 µmol/L) for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies (e.g., anti-TG2, anti-cleaved caspase-3, anti-E-cadherin, anti-Vimentin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Normalize band intensities to a loading control (e.g., GAPDH or β-actin).

-

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound or vehicle control for the desired time.

-

-

Cell Staining:

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for targeting cancer stem cells through its unique dual-inhibitory mechanism on Transglutaminase 2. By locking TG2 in an open conformation, this compound effectively shuts down the pro-survival GTP-binding activity that is critical for the maintenance of the CSC phenotype. The resulting inhibition of CSC survival, self-renewal, and invasion underscores the potential of TG2 as a therapeutic target.

Future research should focus on:

-

Expanding the quantitative analysis of this compound's efficacy across a broader range of CSC types.

-

In vivo studies to evaluate the anti-tumor and anti-metastatic effects of this compound in preclinical models.

-

Investigating potential synergistic effects of this compound with conventional chemotherapies to overcome drug resistance.

-

Further elucidating the downstream signaling networks regulated by TG2's GTP-binding function in cancer stem cells.

This in-depth guide provides a solid foundation for researchers and drug developers to advance the study and application of this compound and other TG2 inhibitors in the fight against cancer.

References

- 1. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 3. researchgate.net [researchgate.net]

- 4. cancertools.org [cancertools.org]

- 5. researchgate.net [researchgate.net]

Unraveling the Role of NC9 in the Inhibition of Epithelial-Mesenchymal Transition: A Technical Guide

Initial Research Findings on "NC9" and a Pivot to "FRYL"

An extensive search for the term "this compound" in the context of inhibiting the epithelial-mesenchymal transition (EMT) did not yield any specific protein or gene with this designation. It is possible that "this compound" is a non-standard nomenclature, an internal designation, or a potential typographical error in the query.

However, the search results consistently pointed towards a protein known as FRY like transcription coactivator (FRYL) , which is involved in cellular processes that could be relevant to the regulation of EMT.[1][2][3][4][5] Given the lack of information on "this compound," this guide will focus on the available data for FRYL and its potential, though not explicitly stated, role in pathways that may influence EMT.

FRYL is a protein-coding gene that is conserved across various species and is predicted to be involved in cell morphogenesis and neuron projection development.[1][3] It is also known to be a transcriptional coactivator.[2][4] While the direct inhibition of EMT by FRYL is not explicitly documented in the provided search results, its functions intersect with signaling pathways that are well-established regulators of EMT.

The FRYL Protein and its Potential Connection to EMT-Regulating Pathways

FRYL, also known as KIAA0826, is a paralog of the FRY microtubule-binding protein.[2][5] While the functions of FRYL are still largely under investigation, its paralog, FRY, has been reported to have various cellular functions, including interaction with NDR kinases, which are central components of the Hippo signaling pathway.[2] The Hippo pathway is a critical regulator of cell proliferation and apoptosis and has been implicated in the regulation of EMT.

Furthermore, FRYL has been identified as a transcriptional coactivator for Notch signaling.[2] The Notch signaling pathway is a key player in determining cell fate during embryonic development and in adult tissues, and its dysregulation is frequently associated with the induction of EMT in cancer.[2][6]

Key Signaling Pathways Potentially Influenced by FRYL:

-

Hippo Signaling Pathway: The interaction of FRYL's paralog, FRY, with NDR kinases suggests a potential role for FRYL in modulating the Hippo pathway.[2] This pathway is known to control the activity of the transcriptional coactivator YAP, which can influence genes involved in cell proliferation and the inhibition of cell death, processes intertwined with EMT.[2]

-

Notch Signaling Pathway: FRYL has been shown to function as a Notch coactivator, playing a role in the assembly of RNA polymerase II at Notch-responsive genes.[2] Notch signaling can directly activate target genes associated with EMT signaling.[6]

Visualizing the Potential Role of FRYL in Cellular Signaling

The following diagram illustrates the potential points of intersection of FRYL with the Hippo and Notch signaling pathways, which are known to be integral to the regulation of EMT.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Fryl deficiency is associated with defective kidney development and function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FRYL FRY like transcription coactivator [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Gene - FRYL [maayanlab.cloud]

- 5. FRY like transcription coactivator - Wikipedia [en.wikipedia.org]

- 6. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of the NC9 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NC9 compound has emerged as a significant tool in cancer research, primarily through its targeted inhibition of Transglutaminase 2 (TG2). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the compound's ability to irreversibly lock TG2 in its "open" conformation, thereby allosterically inhibiting its GTP-binding function, a critical activity for cancer stem cell survival. This document consolidates key quantitative data, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes the associated signaling pathways, offering a vital resource for researchers in oncology and drug development.

Introduction: The Discovery of this compound as a TG2 Inhibitor

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including protein cross-linking via its transamidase activity and signal transduction through its GTP-binding and hydrolyzing (GTPase) activity.[1][2] Dysregulation of TG2 has been linked to numerous pathologies, including cancer, where it is often overexpressed in tumor cells and cancer stem cells.[3] The GTP-binding function of TG2, in particular, has been identified as essential for the survival and maintenance of cancer stem cells, making it a compelling target for therapeutic intervention.[2][4]

The discovery of the this compound compound by the research group of Dr. Jeffrey Keillor stemmed from structure-activity relationship (SAR) studies of peptidomimetic inhibitors designed to target the active site of TG2.[3][5][6] this compound is an irreversible covalent inhibitor that was engineered to not only block the transamidase activity but to also allosterically inhibit the GTP-binding function by locking the enzyme in its "open" conformation.[2][4] This dual mechanism of action makes this compound a powerful probe for studying TG2 biology and a promising lead for the development of novel anti-cancer therapeutics.

Physicochemical and Pharmacokinetic Properties of this compound

The this compound compound is a peptidomimetic molecule with the following key characteristics:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | benzyl (S)-(1-((5-(dimethylamino)naphthalene)-1-sulfonamido)-10,17-dioxo-3,6-dioxa-9,16-diazanonadec-18-en-11-yl)carbamate | [2][7] |

| Molecular Formula | C₃₅H₄₇N₅O₈S | [2][3] |

| Molecular Weight | 697.84 g/mol | [2] |

| CAS Number | 1352090-52-8 | [2][7] |

| Appearance | Not specified in provided results. | |

| Solubility | Soluble up to 100 µM in 5% (v/v) DMSO/aqueous buffers. | [2] |

Table 2: Pharmacokinetic and Efficacy Data for this compound

| Parameter | Value | Reference(s) |

| Inhibition Constant (k_inact/K_I) | Approaching 10⁶ M⁻¹min⁻¹ | [2] |

| Cellular Permeability (log Pe) | -5.26 cm/s (PAMPA assay) | [2] |

| Stability (vs. Glutathione) | Reaction with glutathione (B108866) is ~100,000 times slower than with TG2. | [2] |

| Toxicity (in mice) | No acute or chronic toxicity observed at 50 mg/kg administered 3 times per week for up to 14 weeks. | [2] |

Synthesis of the this compound Compound

The synthesis of this compound involves a convergent approach, characteristic of peptidomimetic compounds. While a precise, step-by-step protocol from a primary publication is not publicly available in the provided search results, a general synthetic strategy can be inferred from the synthesis of analogous compounds and related probes. The synthesis generally involves the coupling of three key fragments: a dansylated amino acid derivative, a linker containing an acrylamide (B121943) "warhead," and a Cbz-protected amino acid.

Experimental Protocol: General Synthesis of this compound Analogs

This protocol is a generalized procedure based on the synthesis of similar peptidomimetic TG2 inhibitors.[6]

Materials:

-

Fmoc-protected amino acids

-

Dansyl chloride

-

Acryloyl chloride

-

N-Boc-piperazine

-

1-Naphthoyl chloride

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DMF (Dimethylformamide)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).

Procedure:

-

Synthesis of the Dansylated Fragment: a. React the desired amino acid with dansyl chloride in the presence of a base to form the N-dansylated amino acid. b. Protect the carboxylic acid group if necessary.

-

Synthesis of the Acrylamide Linker Fragment: a. Start with a suitable bifunctional linker molecule. b. React one functional group with acryloyl chloride to introduce the "warhead." c. Modify the other functional group for subsequent coupling.

-

Synthesis of the C-terminal Fragment: a. Acylate an amino acid with 1-naphthoyl chloride. b. Couple the product with N-Boc-piperazine using a peptide coupling reagent like HBTU. c. Remove the Boc protecting group with TFA in DCM.

-

Fragment Assembly: a. Sequentially couple the three fragments using standard peptide coupling methodologies (e.g., HBTU/DIPEA in DMF). b. Deprotect any remaining protecting groups.

-

Purification: a. Purify the final compound using flash column chromatography on silica (B1680970) gel followed by preparative reverse-phase HPLC to obtain the highly pure this compound compound.

-

Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through a unique mechanism of action that targets both the enzymatic and non-enzymatic functions of TG2.

Allosteric Inhibition of GTP-Binding

The acrylamide "warhead" of this compound forms an irreversible covalent bond with the cysteine residue (Cys277) in the active site of TG2's transamidase domain. This covalent modification "locks" the enzyme in its "open" or extended conformation.[2][4] In this open state, the GTP-binding pocket is disrupted, leading to the allosteric inhibition of TG2's ability to bind and hydrolyze GTP.[4] This is a critical feature of this compound, as the GTP-bound, "closed" conformation of TG2 is essential for its pro-survival signaling in cancer stem cells.[4]

Figure 1: Mechanism of this compound action on TG2 conformation.

Downstream Signaling Pathways

By inhibiting the GTP-binding function of TG2, this compound disrupts key signaling pathways that are crucial for the survival and aggressive phenotype of cancer stem cells.

In several cancers, TG2 activates the NF-κB signaling pathway through a non-canonical mechanism, leading to the transcription of pro-survival and pro-inflammatory genes.[8][9] This creates a positive feedback loop where NF-κB can, in turn, upregulate the expression of TG2. By inhibiting TG2's signaling function, this compound can break this cycle, leading to reduced NF-κB activity and decreased cancer cell survival.

Figure 2: Inhibition of the TG2-NF-κB signaling pathway by this compound.

Recent studies have shown that TG2 is required to maintain hepatocyte growth factor (HGF)/MET signaling, which in turn activates the downstream MEK/ERK pathway.[10] This signaling cascade is critical for driving an aggressive cancer phenotype, including proliferation, invasion, and migration.[10] Treatment with this compound has been shown to reduce MET and ERK1/2 activity, thereby attenuating the malignant characteristics of cancer cells.[10]

Figure 3: Disruption of the TG2-HGF/MET-ERK1/2 pathway by this compound.

Biological Activity and Applications in Cancer Research

This compound has demonstrated significant anti-cancer activity in various preclinical models, particularly those involving cancer stem cells.

Table 3: Biological Activity of this compound in Cancer Models

| Cell Line/Model | Biological Effect | Concentration(s) | Reference(s) |

| SCC-13 | Blocks transamidation activity, inhibits EMT, and induces apoptosis in cancer stem cells. | 20 µM | [2][3] |

| Mesothelioma | Reduces migration (invasion) and increases markers of apoptosis in cancer stem cells. | Not specified | [2][3] |

| Breast Cancer | Decreased migration in MDA-MB-231 and MCF-7 cells. | 30 µM | [11] |

Experimental Protocols for Biological Assays

This assay measures the ability of this compound to inhibit the transamidase activity of TG2.

Materials:

-

Recombinant human TG2

-

Transglutaminase assay kit (e.g., from Cayman Chemical or Abcam)

-

Microplate reader capable of measuring absorbance at 525 nm

-

This compound compound

-

DMSO (for dissolving this compound)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Follow the manufacturer's protocol for the transglutaminase activity assay kit.

-

Typically, the assay involves the incubation of TG2 with a donor and acceptor substrate, leading to the formation of a product that can be measured colorimetrically.

-

To determine the inhibitory effect of this compound, pre-incubate TG2 with various concentrations of the compound before adding the substrates.

-

Measure the absorbance at 525 nm and calculate the percentage of inhibition relative to a vehicle control (DMSO).

-

IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay assesses the effect of this compound on the viability and self-renewal capacity of cancer stem cells.

Materials:

-

Cancer cell line (e.g., SCC-13)

-

Ultra-low attachment plates

-

Cell culture medium supplemented with growth factors (for spheroid formation)

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

-

This compound compound

-

DMSO

Procedure:

-

Seed single cells in ultra-low attachment plates with spheroid formation medium.

-

Allow spheroids to form over several days.

-

Treat the spheroids with various concentrations of this compound or DMSO (vehicle control).

-

Incubate for the desired period (e.g., 48-72 hours).

-

Assess cell viability using a reagent like CellTiter-Glo® 3D, which measures ATP levels.

-

Measure luminescence using a plate reader.

-

Spheroid morphology and number can also be assessed and quantified using microscopy and image analysis software.

This assay measures the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Transwell inserts with 8.0 µm pore size

-

Matrigel basement membrane matrix

-

Cancer cell line

-

Serum-free and serum-containing cell culture medium

-

This compound compound

-

DMSO

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend cancer cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell insert, with or without this compound.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours to allow for invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several fields of view under a microscope to quantify invasion.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 3. Novel irreversible peptidic inhibitors of transglutaminase 2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. corning.com [corning.com]

- 9. researchgate.net [researchgate.net]

- 10. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20210276960A1 - Inhibitors of tissue transglutaminase 2 (tg2) and uses thereof - Google Patents [patents.google.com]

The Role of NC9 in Blocking TG2 Transamidation Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tissue transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of cellular processes, including cell adhesion, migration, and survival. Its dysregulation is associated with various diseases, including cancer. TG2 possesses two primary enzymatic activities: a calcium-dependent transamidation activity and a GTP-binding/hydrolysis function. The small molecule NC9 has emerged as a potent and specific irreversible inhibitor of TG2, offering a valuable tool for dissecting the enzyme's complex roles. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to block TG2 transamidation activity and its subsequent impact on cellular signaling and function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting TG2.

Introduction to Tissue Transglutaminase 2 (TG2)

Tissue transglutaminase (TG2) is a unique member of the transglutaminase family of enzymes that catalyzes the post-translational modification of proteins.[1] Its primary and most well-known function is its calcium-dependent transamidation activity, which involves the formation of isopeptide bonds between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine (B10760008) residue.[1] This cross-linking activity is crucial for the stabilization of the extracellular matrix.

Beyond its transamidation activity, TG2 also functions as a G-protein, capable of binding and hydrolyzing guanosine (B1672433) triphosphate (GTP).[1] These two functions of TG2 are mutually exclusive and are governed by a significant conformational change. In the presence of calcium, TG2 adopts an "open" conformation, which exposes the transamidase active site.[2][3] Conversely, when bound to GTP in a low calcium environment, TG2 assumes a "closed" conformation, which masks the transamidase site but allows for GTP-binding and signaling.[1][2] The GTP-binding activity of TG2 has been shown to be essential for the survival of several cancer cell lines, while its transamidation activity is not.[1]

The dysregulation of TG2 activity is implicated in a variety of pathological conditions, including fibrosis, atherosclerosis, celiac disease, and cancer.[1] In the context of cancer, particularly in cancer stem cells, TG2's GTP-binding function promotes cell proliferation, metastasis, and resistance to therapy.[1][4]

This compound: A Targeted Irreversible Inhibitor of TG2

This compound is a small molecule that acts as a targeted and irreversible covalent inhibitor of TG2.[1] It is highly selective for TG2 over other transglutaminases.[1] The molecular formula of this compound is C35H47N5O8S.[1]

Mechanism of Action

This compound exerts its inhibitory effect by covalently binding to the active site of TG2's transamidation domain.[2][3] This interaction locks the enzyme in an extended "open" conformation.[1][3] This has a dual consequence:

-

Direct Inhibition of Transamidation: By binding to the transamidase catalytic site, this compound directly and irreversibly abolishes the enzyme's protein cross-linking activity.[1][4]

-

Allosteric Inhibition of GTP-Binding: The stabilization of the open conformation by this compound leads to a disorganization of the GTP-binding site, thereby allosterically inhibiting TG2's G-protein functions.[2][3]

This dual inhibitory mechanism is particularly significant in the context of cancer, where the GTP-binding activity of TG2 is a key driver of malignancy.[1][2]

Signaling Pathways Affected by this compound

The inhibition of TG2 by this compound has been shown to impact several signaling pathways crucial for cancer cell survival and progression. By blocking TG2's GTP-binding function, this compound can disrupt downstream signaling cascades. For instance, TG2 has been shown to activate signaling pathways involving VEGF, neuropilin-1, and α6/β4-integrin.[5] Furthermore, TG2 maintains hepatocyte growth factor (HGF)/MET signaling, and treatment with this compound has been demonstrated to reduce MET and ERK1/2 activities, leading to decreased cell proliferation.[5]

Caption: this compound's dual inhibition mechanism on TG2.

Quantitative Data on this compound Inhibition

The efficacy of this compound as a TG2 inhibitor has been quantified in several studies. The following tables summarize the available quantitative data.

| Parameter | Value | Enzyme Source | Reference |

| kinact/KI | ~106 M-1 min-1 | Not Specified | [1] |

| kinact/KI | 244 ± 65 x 103 M-1 min-1 | Not Specified | [6] |

Table 1: Kinetic Parameters of this compound Inhibition of TG2.

| Cell Line | Assay | Effect of this compound | Concentration | Reference |

| SCC-13 (Cancer Stem Cells) | Transamidation Activity | Abolished | Not Specified | [4] |

| Mesothelioma Cancer Stem Cells | Migration (Invasion) | Reduced | Not Specified | [4] |

| Mesothelioma Cancer Stem Cells | Apoptosis Markers | Increased | Not Specified | [4] |

| SCC-13 and HaCaT cells | Proliferation | Reduced | Not Specified | [5] |

| SCC-13 | Spheroid Formation | Fragmentation | 20 µM | [7] |

Table 2: Cellular Effects of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in blocking TG2 activity.

In Vitro TG2 Transamidation Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the transamidation activity of purified TG2 in the presence of an inhibitor like this compound.

Caption: Workflow for in vitro TG2 activity assay.

Materials:

-

This compound inhibitor[9]

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0[4]

-

Calcium Chloride (CaCl₂) solution

-

Dithiothreitol (DTT)

-

Glutamine-donor substrate (e.g., N,N-dimethylcasein or a biotinylated peptide)[8][10]

-

Amine-donor substrate (e.g., 5-(biotinamido)pentylamine (B118131) or a fluorescently labeled cadaverine)[3][8]

-

Stop Solution: 250 mM EDTA[4]

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare working solutions of TG2, substrates, and CaCl₂ in the assay buffer.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96-well plate, add a defined amount of purified TG2 to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.[10]

-

-

Reaction Initiation:

-

Incubation:

-

Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes), during which the transamidation reaction proceeds.[8]

-

-

Reaction Termination:

-

Stop the reaction by adding the Stop Solution (EDTA), which chelates the Ca²⁺ ions necessary for TG2 activity.[4]

-

-

Detection and Data Analysis:

-

Measure the signal (absorbance or fluorescence) using a microplate reader. The signal is proportional to the amount of substrate incorporation.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Cell-Based TG2 Transamidation Activity Assay

This protocol measures the intracellular TG2 transamidation activity in cultured cells treated with this compound.

Materials:

-

Cultured cells (e.g., SCC-13)

-

Cell culture medium

-

This compound inhibitor

-

Fluorescent amine donor substrate (e.g., fluorescein (B123965) cadaverine (B124047) - FC)[3]

-

Calcium ionophore (e.g., A23187)[3]

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a suitable format (e.g., 24-well plate) and grow to the desired confluency.

-

Pre-load the cells with the fluorescent amine donor substrate (e.g., 20 µM FC) for 4 hours.[3]

-

Wash the cells to remove excess substrate.

-

Treat the cells with various concentrations of this compound or vehicle for 30 minutes.[3]

-

-

Induction of TG2 Activity:

-

Detection and Analysis:

-

Wash the cells with PBS.

-

Visualize and quantify the fluorescence incorporated into cellular proteins using a fluorescence microscope or a microplate reader.

-

Reduced fluorescence in this compound-treated cells compared to the control indicates inhibition of TG2 transamidation activity.

-

Matrigel Invasion Assay

This assay assesses the effect of this compound on the invasive potential of cancer cells.

Caption: Workflow for Matrigel invasion assay.

Materials:

-

Cancer cell line

-

This compound inhibitor

-

Transwell inserts (e.g., 8.0 µm pore size)

-

Matrigel matrix

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coating of Inserts:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution.

-

Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.[12]

-

-

Cell Seeding:

-

Harvest and resuspend the cells in serum-free medium.

-

Treat the cells with the desired concentrations of this compound or vehicle.

-

Seed the treated cells into the upper chamber of the Matrigel-coated inserts.[12]

-

-

Invasion:

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C for 24-48 hours.[12]

-

-

Staining and Quantification:

-

Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.[12]

-

Fix the invading cells on the lower surface of the membrane with a suitable fixative.

-

Stain the fixed cells with a staining solution.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained, invaded cells in several microscopic fields.

-

Compare the number of invaded cells in the this compound-treated groups to the control group.

-

Conclusion

This compound is a powerful research tool for investigating the multifaceted roles of TG2. Its unique mechanism of action, involving the irreversible inhibition of transamidation and the allosteric blockade of GTP-binding, makes it particularly valuable for studying the contributions of each of these functions to cellular physiology and disease. The detailed protocols and quantitative data provided in this guide are intended to support researchers in designing and executing experiments to further elucidate the therapeutic potential of targeting TG2 with inhibitors like this compound. As our understanding of the intricate signaling networks regulated by TG2 continues to grow, so too will the importance of specific and potent inhibitors in the development of novel therapeutic strategies for a range of human diseases.

References

- 1. Expression, purification and kinetic characterisation of human tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Transamidase site-targeted agents alter the conformation of the transglutaminase cancer stem cell survival protein to reduce GTP binding activity and cancer stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 6. Detection of transglutaminase activity using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Expression of Functional Recombinant Human Tissue Transglutaminase (TG2) Using the Bac-to-Bac Baculovirus Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. snapcyte.com [snapcyte.com]

Unraveling the Molecular Switch: A Technical Guide to the Inhibition of GTP-Binding Activity by NC9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism by which the small molecule inhibitor NC9 disrupts the crucial GTP-binding activity of Transglutaminase 2 (TG2). As a multifunctional protein implicated in a range of cellular processes, including cancer progression and fibrosis, understanding the modulation of TG2's distinct functions is of paramount importance for the development of novel therapeutics. This document provides a comprehensive overview of the core mechanism of this compound action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Executive Summary

This compound is a potent, irreversible, and covalent inhibitor of Transglutaminase 2. Its unique mechanism of action lies in its ability to lock the TG2 enzyme in an "open" conformation. This conformational stabilization allosterically abolishes the protein's GTP-binding and subsequent GTPase activity, which are intrinsically linked to its "closed" conformation. The inhibition of this signaling function of TG2, independent of its transamidation activity, has shown significant promise in preclinical studies, particularly in the context of cancer stem cell survival and metastasis. This guide will delve into the specifics of this inhibitory mechanism, providing the necessary technical details for researchers in the field.

The Dual Nature of Transglutaminase 2: Transamidation and GTP-Binding

Transglutaminase 2 is a unique enzyme that possesses two distinct and mutually exclusive functionalities: a calcium-dependent transamidation activity and a GTP-binding/GTPase signaling function.

-

Transamidation Activity: In its "open" conformation, TG2 catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins, leading to protein cross-linking.

-

GTP-Binding and Signaling: In its "closed" conformation, TG2 binds and hydrolyzes guanosine (B1672433) triphosphate (GTP), functioning as a G-protein in intracellular signaling pathways. This signaling role is crucial in promoting cell survival, proliferation, and migration, particularly in cancer cells.

The transition between these two conformations is a critical regulatory mechanism for TG2's cellular functions.

This compound: An Allosteric Inhibitor of GTP-Binding Activity

This compound is a targeted covalent inhibitor that irreversibly binds to the active site of TG2. However, its most profound effect on the protein's signaling function is not through direct competition at the GTP-binding site, but through an allosteric mechanism.

By covalently modifying the transamidation active site, this compound "locks" TG2 in its open conformation. This conformational rigidity prevents the necessary structural rearrangement for TG2 to adopt the closed conformation required for GTP binding. Consequently, this compound effectively abolishes the GTP-binding and subsequent signaling functions of TG2.

Quantitative Data on this compound Inhibition

While a direct IC50 value for the inhibition of GTP binding by this compound is not prominently reported in the literature due to its allosteric and irreversible nature, its efficacy is often described by its kinetic parameters for the inhibition of the transamidation activity, which directly correlates with the conformational lock and subsequent inhibition of GTP binding.

| Inhibitor | Target | Inhibition Type | k_inact / K_I (M⁻¹min⁻¹) | Cellular Effect | Reference |

| This compound | Transglutaminase 2 | Irreversible, Covalent | Approaching 10⁶ | Abolishes GTP-binding activity, Inhibits cancer stem cell survival and invasion |

Note: The kinact/KI value reflects the efficiency of the irreversible inhibition of the transamidation activity. The inhibition of GTP binding is a direct consequence of this event.

Experimental Protocols

GTP-Binding Assay to Assess this compound Inhibition

This protocol describes a method to quantitatively assess the inhibition of TG2's GTP-binding activity by this compound using a fluorescent GTP analog.

Objective: To determine the extent to which this compound inhibits the binding of GTP to TG2.

Materials:

-

Recombinant human Transglutaminase 2 (TG2)

-

This compound inhibitor

-

BODIPY™ FL GTP-γ-S (fluorescent, non-hydrolyzable GTP analog)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 mM NaCl

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Inhibitor Pre-incubation:

-

Prepare solutions of TG2 and this compound in the assay buffer.

-

In the microplate, mix TG2 with varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a control with no inhibitor.

-

Incubate the mixtures for 30 minutes at room temperature to allow for the covalent modification of TG2 by this compound.

-

-

GTP-Binding Reaction:

-

To each well, add BODIPY™ FL GTP-γ-S to a final concentration of 100 nM.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for BODIPY™ FL (typically ~485 nm excitation and ~520 nm emission).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with only the fluorescent GTP analog).

-

Plot the fluorescence intensity against the concentration of this compound.

-

The decrease in fluorescence intensity with increasing this compound concentration indicates the inhibition of GTP binding. The data can be used to calculate an IC50 value for the inhibition of GTP binding.

-

Signaling Pathways and Visualization

The GTP-binding function of TG2 is integral to several oncogenic signaling pathways. By inhibiting this function, this compound effectively disrupts these cascades, leading to anti-cancer effects.

TG2-Mediated Pro-Survival Signaling

In its GTP-bound state, TG2 can activate downstream signaling pathways, such as the NF-κB and PI3K/Akt pathways, which promote cell survival and proliferation.

Caption: TG2 pro-survival signaling pathway.

Inhibition of TG2 Signaling by this compound

This compound disrupts the activation of these pro-survival pathways by preventing the initial GTP binding event.

The Irreversible Inhibition of Factor XIIIA by NC9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibitory effects of the compound NC9 on the activity of Factor XIIIA (FXIIIA), a critical transglutaminase in various physiological processes, including blood coagulation and extracellular matrix stabilization. This compound has been identified as an irreversible inhibitor of FXIIIA. This document synthesizes the available data on the mechanism of action of this compound, its effects on cellular processes mediated by FXIIIA, and provides detailed experimental protocols for assessing FXIIIA activity in the context of inhibitor studies. Due to the limited availability of public data, specific quantitative kinetic parameters for this compound's inhibition of FXIIIA are not detailed. However, this guide offers a comprehensive framework for researchers to design and execute experiments to further elucidate the kinetics and cellular consequences of this inhibition.

Introduction to Factor XIIIA and this compound

Factor XIII (FXIII) is a pro-transglutaminase that, upon activation to Factor XIIIA (FXIIIA), catalyzes the formation of ε-(γ-glutamyl)lysine isopeptide bonds between proteins. This cross-linking activity is vital for the stabilization of fibrin (B1330869) clots in the final stages of the coagulation cascade. Beyond hemostasis, FXIIIA is involved in wound healing, angiogenesis, and extracellular matrix (ECM) remodeling.

This compound is a synthetic, irreversible inhibitor of transglutaminases, including both tissue transglutaminase (TG2) and Factor XIIIA. Its mechanism of action involves the formation of a covalent bond with the active site of the enzyme, leading to its permanent inactivation. This property makes this compound a valuable tool for investigating the physiological roles of FXIIIA and a potential starting point for the development of therapeutic agents targeting transglutaminase activity.

Quantitative Data on the Effect of this compound on Cellular Processes

| Parameter | Cell Type | Treatment | Quantitative Effect | Reference |

| Total Glu-tubulin Levels | Differentiating Osteoblasts | This compound | Reduced to 44% of control | [1] |

| 150-kDa Glu-tubulin | Differentiating Osteoblasts | This compound | Markedly lower levels compared to control | [1] |

| Synaptotagmin VII (Syt VII) Levels on Cell Surface | Differentiating Osteoblasts | This compound | Decreased to 29% of controls | [2] |

Note: The data presented is derived from cellular assays and reflects the downstream consequences of Factor XIIIA inhibition by this compound, not direct enzyme inhibition kinetics.

Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on Factor XIIIA disrupts its ability to cross-link target proteins. In the context of osteoblasts, this has a significant impact on the organization of the cytoskeleton and the deposition of the extracellular matrix.

Caption: this compound irreversibly inhibits Factor XIIIA, disrupting downstream cellular processes.

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory effect of compounds like this compound on Factor XIIIA activity.

General Workflow for Assessing Factor XIIIA Inhibition

Caption: A generalized workflow for determining the inhibitory potential of this compound on Factor XIIIA.

Detailed Methodology: Dansylcadaverine Incorporation Assay

This assay measures the transglutaminase activity of Factor XIIIA by monitoring the incorporation of a fluorescent amine donor, dansylcadaverine, into a protein substrate like casein.

Materials:

-

Purified human Factor XIII

-

Thrombin (from bovine plasma)

-

Casein (dephosphorylated)

-

Dansylcadaverine

-

This compound (or other inhibitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂

-

Dithiothreitol (DTT)

-

EDTA (for stopping the reaction)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~335-360 nm, Emission: ~490-520 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Factor XIII in assay buffer.

-

Prepare a stock solution of thrombin in assay buffer.

-

Prepare a stock solution of casein (e.g., 10 mg/mL) in assay buffer.

-

Prepare a stock solution of dansylcadaverine (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.

-

-

Factor XIII Activation:

-

In a microcentrifuge tube, activate Factor XIII by incubating it with thrombin (e.g., at a 1:100 molar ratio) in the assay buffer for 10-15 minutes at 37°C. This converts the zymogen Factor XIII to the active enzyme, Factor XIIIA.

-

-

Inhibitor Incubation (for irreversible inhibitors):

-

In the wells of a 96-well plate, add the activated Factor XIIIA.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for the irreversible binding of the inhibitor to the enzyme.

-

-

Enzymatic Reaction:

-

Prepare a substrate mix containing casein and dansylcadaverine in the assay buffer.

-

Initiate the transglutaminase reaction by adding the substrate mix to each well.

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

For each concentration of this compound, determine the initial rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

For determining the kinetics of irreversible inhibition, a more detailed analysis involving pre-incubation time courses and varying substrate concentrations would be required to calculate parameters like k

inactand KI.

-

Conclusion

This compound is a valuable chemical tool for studying the roles of Factor XIIIA. Its irreversible inhibitory nature allows for the sustained inactivation of the enzyme, enabling researchers to probe its function in complex biological systems. While direct quantitative kinetic data for this compound's inhibition of Factor XIIIA is currently limited in the public literature, the provided cellular effects data and experimental protocols offer a solid foundation for further investigation. Future studies focusing on the detailed biochemical characterization of this inhibition will be crucial for a more complete understanding of this compound's mechanism of action and for its potential development as a therapeutic agent.

References

Unraveling the Role of NC9 in Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of a mesenchymal stem cell to a mature, bone-forming osteoblast is a complex and tightly regulated process, critical for skeletal development, homeostasis, and repair. A multitude of signaling molecules and environmental cues orchestrate this differentiation cascade. Among the factors implicated in this intricate dance is a molecule designated "NC9." However, the identity of this compound in the scientific literature is not singular, with the term potentially referring to several distinct entities, each with its own unique influence on osteoblast differentiation. This technical guide provides an in-depth exploration of the preliminary studies surrounding the primary candidates for "this compound" and their impact on osteogenesis. We will delve into the roles of a long non-coding RNA (MetaLthis compound), a specialized titanium alloy surface (#9), a bioactive peptide (WP9QY or W9), the potent growth factor Bone Morphogenetic Protein 9 (BMP-9), and the chemokine Cxcl9.

This guide is designed to be a practical resource, offering clearly structured quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows to aid researchers in their quest to understand and manipulate osteoblast differentiation for therapeutic benefit.

Section 1: MetaLthis compound (Linc00963) - A Long Non-Coding RNA Promoting Osteogenesis

Recent studies have identified a long non-coding RNA, MetaLthis compound (also known as Linc00963), as a positive regulator of osteoblast differentiation. Preliminary evidence suggests that MetaLthis compound facilitates the commitment of human bone marrow mesenchymal stem cells (hBMSCs) to the osteogenic lineage through the activation of the AKT signaling pathway.[1][2]

Data Presentation: Quantitative Effects of MetaLthis compound on Osteoblast Differentiation

The following table summarizes the key quantitative findings from preliminary studies on MetaLthis compound. The data consistently demonstrates that overexpression of MetaLthis compound enhances osteogenic markers, while its knockdown has the opposite effect.[3][4]

| Parameter | Experimental Condition | Cell Type | Day of Differentiation | Fold Change (vs. Control) | Key Findings |

| MetaLthis compound Expression | Osteogenic Induction | hBMSCs | 7 | ↑ (Significant) | MetaLthis compound is upregulated during osteogenic differentiation.[4] |

| Alkaline Phosphatase (ALP) Activity | MetaLthis compound Overexpression | hBMSCs | 7 | ↑ (Approx. 2.5-fold) | MetaLthis compound promotes early osteoblast differentiation.[3] |

| MetaLthis compound Knockdown | hBMSCs | 7 | ↓ (Approx. 0.4-fold) | Inhibition of MetaLthis compound impairs early osteoblast differentiation.[3] | |

| Alizarin Red S (ARS) Staining (Mineralization) | MetaLthis compound Overexpression | hBMSCs | 14 | ↑ (Approx. 3-fold) | MetaLthis compound enhances late-stage osteoblast function and matrix mineralization.[3] |

| MetaLthis compound Knockdown | hBMSCs | 14 | ↓ (Approx. 0.3-fold) | Reduced MetaLthis compound levels lead to decreased mineralization.[3] | |

| RUNX2 mRNA Expression | MetaLthis compound Overexpression | hBMSCs | 7 | ↑ (Approx. 2-fold) | MetaLthis compound upregulates a key osteogenic transcription factor.[3] |

| MetaLthis compound Knockdown | hBMSCs | 7 | ↓ (Approx. 0.5-fold) | Knockdown of MetaLthis compound reduces RUNX2 expression.[3] | |

| Phosphorylated AKT (p-AKT) Levels | MetaLthis compound Knockdown | hBMSCs | - | ↓ | MetaLthis compound positively regulates the AKT signaling pathway.[3] |

Experimental Protocols

-

Cell Culture: Human bone marrow mesenchymal stem cells (hBMSCs) are cultured in a growth medium, typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Osteogenic Induction: To induce osteogenic differentiation, the growth medium is replaced with an osteogenic induction medium. A standard composition for this medium is DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate. The medium is changed every 2-3 days.

-

Vector Construction: For overexpression, the full-length sequence of MetaLthis compound is cloned into a lentiviral vector. For knockdown, a short hairpin RNA (shRNA) targeting MetaLthis compound is cloned into a similar vector. A non-targeting shRNA is used as a negative control.

-

Lentivirus Production: Lentiviral particles are produced by co-transfecting HEK293T cells with the expression vector and packaging plasmids.

-

Transduction of hBMSCs: hBMSCs are transduced with the collected lentiviral particles in the presence of polybrene. Stably transduced cells are selected using an appropriate antibiotic, such as puromycin.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

-

qRT-PCR: The expression levels of MetaLthis compound and osteogenic marker genes (e.g., RUNX2, ALP, OSTERIX) are quantified by qRT-PCR using a SYBR Green-based assay. Gene expression is normalized to a housekeeping gene, such as GAPDH.

-

Staining: After a specified period of osteogenic induction (e.g., 7 days), cells are fixed with 4% paraformaldehyde and stained for ALP activity using a solution containing 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and nitro blue tetrazolium (NBT).

-

Activity Assay: For quantitative analysis, cells are lysed, and the ALP activity in the lysate is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm, and the activity is normalized to the total protein content.

-

Staining: To visualize matrix mineralization, cells are fixed after a longer induction period (e.g., 14 days) and stained with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

-

Quantification: The stain is eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance is measured at 562 nm to quantify the extent of mineralization.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of MetaLthis compound in osteoblast differentiation and a typical experimental workflow for its study.

Caption: The MetaLthis compound-AKT signaling pathway in osteoblast differentiation.

Caption: Experimental workflow for studying MetaLthis compound in osteogenesis.

Section 2: Titanium Alloy Surface #9 - A Topographical Cue for Osteogenesis

The surface topography of implant materials at the micro- and nanoscale plays a crucial role in directing cellular behavior. A specific sand-blasted and acid-etched Ti6Al4V surface, designated as #9, has been shown to significantly enhance the differentiation of osteoblast lineage cells.[1] This surface is characterized by having the lowest skewness and kurtosis among the tested variants, suggesting that specific three-dimensional surface features are critical for promoting osteogenesis.

Data Presentation: Quantitative Effects of Titanium Alloy Surface #9 on Osteoblast Differentiation

The following table summarizes the quantitative data on the effects of surface #9 on human mesenchymal stem cells (HMSCs) and normal human osteoblasts (NHOst) after 7 days of culture.[1]

| Parameter | Cell Type | Surface #5 | Surface #9 | Surface #12 | Key Findings |

| Alkaline Phosphatase (ALP) Activity (nmol/min/mg protein) | HMSCs | ~150 | ~250 | ~175 | Surface #9 shows the highest induction of early osteogenic marker in HMSCs. |

| NHOst | ~300 | ~450 | ~350 | Surface #9 further enhances the maturation of committed osteoblasts. | |

| Osteocalcin (B1147995) (ng/mg protein) | HMSCs | ~20 | ~35 | ~25 | Surface #9 promotes the expression of a late osteogenic marker in HMSCs. |

| NHOst | ~50 | ~70 | ~60 | Surface #9 supports the highest level of osteocalcin production in NHOst. | |

| α2 Integrin mRNA Expression (Fold Change vs. Control) | NHOst | ~1.5 | ~2.5 | ~1.8 | Surface #9 upregulates integrin subunits involved in cell-matrix interactions. |

| β1 Integrin mRNA Expression (Fold Change vs. Control) | NHOst | ~1.8 | ~3.0 | ~2.0 | Highest β1 integrin expression on surface #9 suggests enhanced cell adhesion and signaling. |

Experimental Protocols

-

Substrate: Disks of Ti6Al4V alloy are used as the base material.

-

Sandblasting and Acid-Etching: The specific parameters for sandblasting (e.g., grit size, pressure, duration) and acid-etching (e.g., acid composition, concentration, temperature, duration) are proprietary to the manufacturer but are designed to produce a surface with low skewness and kurtosis. A general approach involves coarse-grit sandblasting followed by a dual acid-etching process.[5]

-

Cleaning and Sterilization: The prepared disks are thoroughly cleaned and sterilized, typically by autoclaving or gamma irradiation, before cell culture.

-

Cell Seeding: HMSCs or NHOst are seeded directly onto the sterile titanium disks placed in multi-well culture plates.

-

Culture Medium: Cells are cultured in a standard growth medium without osteogenic supplements to assess the direct effect of the surface topography on differentiation.

-

Incubation: Cultures are maintained at 37°C in a humidified 5% CO2 atmosphere for the desired duration (e.g., 7 days).

The protocols for ALP activity and osteocalcin measurement are similar to those described in Section 1, with the cell lysates and conditioned media being collected from the cultures on the titanium disks.

The protocol for qRT-PCR to measure integrin subunit expression is as described in Section 1.

Experimental Workflow

Caption: Workflow for assessing osteoblast response to Titanium Surface #9.

Section 3: WP9QY (W9) Peptide - A Dual-Action Modulator of Bone Remodeling

The peptide WP9QY, often abbreviated as W9, is a cyclic peptide that was initially designed to mimic a TNF receptor loop.[5] It has been found to have a dual effect on bone metabolism: it inhibits osteoclastogenesis by binding to RANKL and also promotes osteoblast differentiation and bone formation.[6][7][8] This makes it a particularly interesting candidate for therapeutic development in bone diseases characterized by excessive resorption and inadequate formation.

Data Presentation: Quantitative Effects of WP9QY (W9) Peptide on Osteoblast Differentiation

The table below summarizes the pro-osteogenic effects of the W9 peptide from various in vitro and in vivo studies.

| Parameter | Experimental Model | Treatment | Duration | Outcome | Key Findings |

| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 cells | 25 µM W9 | 5 days | ↑ (Significant) | W9 directly stimulates early osteoblast differentiation.[9] |

| Mineralization (Alizarin Red Staining) | MC3T3-E1 cells | 50-100 µM W9 | 10 days | ↑ (Dose-dependent) | W9 enhances matrix mineralization by osteoblasts.[9] |

| Bone Formation Rate (BFR/BS) | OPG-deficient mice | W9 administration | 5 days | ↑ (Significant vs. vehicle) | W9 promotes bone formation in a model of high bone turnover.[6] |

| Osteoblast Number (N.Ob/B.Pm) | OPG-deficient mice | W9 administration | 5 days | ↑ (Significant vs. vehicle) | W9 increases the number of active osteoblasts on the bone surface.[6] |

| Bone Union Rate | Rat femur delayed-union model | 1 mg W9 (local injection) | 8 weeks | 57% (vs. 14% in PBS group) | Local application of W9 accelerates fracture healing.[10] |

Experimental Protocols

-

Cell Culture: Murine pre-osteoblastic MC3T3-E1 cells or primary calvarial osteoblasts are cultured in α-MEM with 10% FBS.

-

Treatment: Cells are treated with varying concentrations of W9 peptide (e.g., 25-200 µM) in osteogenic differentiation medium.

-

Analysis: ALP activity and mineralization are assessed at different time points as described in Section 1.

-

OPG-deficient Mice: To model excessive bone resorption, OPG-deficient mice are used. W9 peptide is administered systemically (e.g., subcutaneous injection) for a defined period.[6]

-

Fracture Healing Model: A delayed-union fracture model is created in rats (e.g., in the femur). W9 peptide is administered locally to the fracture site.[10]

-

Histomorphometric Analysis: Following the treatment period, bone tissue is harvested, sectioned, and stained (e.g., Villanueva bone stain). Histomorphometric parameters such as bone formation rate, osteoblast number, and mineral apposition rate are quantified.

Signaling Pathway

The W9 peptide is proposed to exert its pro-osteogenic effects through a "reverse signaling" mechanism by binding to RANKL on the surface of osteoblasts, which in turn stimulates downstream pathways, including those involving BMP-2 and mTORC1.[11]

Caption: Proposed signaling mechanism of the WP9QY (W9) peptide.

Section 4: Bone Morphogenetic Protein 9 (BMP-9) - A Potent Inducer of Osteogenesis

Bone Morphogenetic Protein 9 (BMP-9) is a member of the transforming growth factor-beta (TGF-β) superfamily and is recognized as one of the most potent osteogenic BMPs.[11] It robustly induces the differentiation of mesenchymal stem cells into osteoblasts both in vitro and in vivo. A key characteristic of BMP-9 is its resistance to the natural BMP antagonist Noggin.[1]

Data Presentation: Quantitative Effects of BMP-9 on Osteoblast Differentiation

The following table summarizes the dose-dependent effects of BMP-9 on osteogenic markers in human gingival stem cell spheroids.

| Parameter | BMP-9 Concentration | Day 7 | Day 14 | Key Findings |

| Alkaline Phosphatase (ALP) Activity (Absorbance at 405 nm) | 0 ng/mL (Control) | - | ~0.365 | BMP-9 significantly increases ALP activity in a dose-dependent manner. |

| 0.1 ng/mL | - | ↑ (Significant) | ||

| 1 ng/mL | - | ↑ (Significant) | ||

| 10 ng/mL | - | ~0.390 (Peak) | ||

| 100 ng/mL | - | ↑ (Significant) | ||

| Alizarin Red S Staining (Absorbance at 562 nm) | 0 ng/mL (Control) | ~0.080 | ~0.090 | BMP-9 enhances matrix mineralization. |

| 10 ng/mL | ~0.098 (Peak) | ~0.109 (Peak) | ||

| RUNX2 mRNA Expression (Fold Change vs. Control) | 1 ng/mL | ↑ (Significant) | - | BMP-9 upregulates the master osteogenic transcription factor RUNX2. |

Experimental Protocols

-

Spheroid Formation: Human gingival stem cells are cultured in a manner that promotes their aggregation into three-dimensional spheroids.

-

BMP-9 Treatment: The spheroids are then cultured in a medium containing various concentrations of recombinant human BMP-9 (e.g., 0.1, 1, 10, 100 ng/mL).

-

Analysis: At specified time points (e.g., 7 and 14 days), the spheroids are harvested for analysis of osteogenic markers.

The protocols for ALP activity, Alizarin Red S staining, and qRT-PCR are as described in the previous sections, adapted for use with 3D spheroid cultures.

Signaling Pathway

BMP-9 primarily signals through the canonical Smad pathway. Upon binding to its receptors (a complex of type I and type II receptors), it phosphorylates Smad1/5/8, which then forms a complex with Smad4. This complex translocates to the nucleus to regulate the transcription of osteogenic target genes like RUNX2.[1][2]

Caption: The canonical BMP-9/Smad signaling pathway.

Section 5: Cxcl9 - A Chemokine with an Inhibitory Role in Osteoblastogenesis

In contrast to the other "this compound" candidates, the chemokine Cxcl9 has been identified as a negative regulator of osteoblast differentiation and bone formation. It is secreted by osteoblasts and has been shown to be upregulated in conditions of estrogen deficiency, contributing to the uncoupled bone remodeling seen in postmenopausal osteoporosis. While it inhibits osteogenesis, Cxcl9 promotes osteoclast precursor migration and differentiation through the CXCR3/ERK signaling pathway.

Data Presentation: Quantitative Effects of Cxcl9 on Osteoblast and Osteoclast Parameters

The following table summarizes the key findings on the role of Cxcl9 in bone remodeling.

| Parameter | Experimental Model | Treatment | Outcome | Key Findings |

| Osteoblast Proliferation (BrdU assay) | Mouse primary calvarial osteoblasts | Cxcl9 | ↓ (Marked inhibition) | Cxcl9 inhibits the proliferation of osteoblast precursors. |

| Osteoblast Differentiation (ALP staining) | Mouse primary calvarial osteoblasts | Cxcl9 | ↓ (Reduced staining) | Cxcl9 impairs osteoblast differentiation. |

| RUNX2 and Osteocalcin Expression | Mouse primary calvarial osteoblasts | Cxcl9 | ↓ (Reduced protein levels) | Cxcl9 downregulates key osteogenic markers. |

| Osteoclast Precursor Adhesion | Bone marrow macrophages (BMMs) | Cxcl9 | ↑ (Facilitated) | Cxcl9 promotes the adhesion of osteoclast precursors. |

| Osteoclast Differentiation (TRAP staining) | BMMs | Cxcl9 | ↑ (Facilitated) | Cxcl9 enhances the differentiation of osteoclasts. |

| ERK Phosphorylation | BMMs | Cxcl9 | ↑ (Activated) | Cxcl9 stimulates the CXCR3/ERK signaling pathway in osteoclast precursors. |

Experimental Protocols

-

Primary Osteoblast Culture: Calvarial osteoblasts are isolated from neonatal mice and cultured in α-MEM with 10% FBS.

-

Osteoclast Culture: Bone marrow is flushed from the long bones of mice, and bone marrow macrophages (BMMs) are cultured in the presence of M-CSF to generate osteoclast precursors. Osteoclast differentiation is then induced with RANKL.

-

Cxcl9 Treatment: Recombinant Cxcl9 is added to the cultures to assess its effects on osteoblast proliferation and differentiation, and on osteoclast precursor adhesion, migration, and differentiation.

-

Inhibitor Studies: To investigate the signaling pathway, specific inhibitors for CXCR3 (e.g., NBI-74330) or ERK (e.g., SCH772984) are used.

-

Model Creation: Bilateral ovariectomy is performed on female mice to induce a state of estrogen deficiency and model postmenopausal osteoporosis.

-

Neutralizing Antibody Treatment: A neutralizing antibody against Cxcl9 is administered to the OVX mice to block its activity.

-

Analysis: Bone parameters are assessed using micro-computed tomography (µCT) and histological analysis.

Signaling Pathway

The diagram below illustrates the dual role of osteoblast-secreted Cxcl9 in inhibiting osteogenesis and promoting osteoclastogenesis.

Caption: Dual role of Cxcl9 in bone remodeling.

Conclusion

The term "this compound" in the context of osteoblast differentiation is multifaceted, representing a diverse set of molecules and materials that can either promote or inhibit this crucial biological process. This guide has provided a comprehensive overview of the preliminary studies on four key candidates: the long non-coding RNA MetaLthis compound, the bioactive peptide WP9QY (W9), the growth factor BMP-9, the chemokine Cxcl9, and the influential Titanium Alloy Surface #9. By presenting the available quantitative data, detailing the experimental methodologies, and visualizing the underlying signaling pathways, we aim to equip researchers, scientists, and drug development professionals with a solid foundation for further investigation. Understanding the distinct mechanisms of these "this compound" entities will undoubtedly pave the way for novel therapeutic strategies to enhance bone regeneration and combat skeletal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct and Indirect Effects of Microstructured Titanium Substrates on the Induction of Mesenchymal Stem Cell Differentiation towards the Osteoblast Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osteoblast Maturation and New Bone Formation in Response to Titanium Implant Surface Features are Reduced with Age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect Of Different Alkaline Treatments of Titanium Surface on Human Osteoblasts Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Differential Responses of Osteoblast Lineage Cells to Nanotopographically-Modified, Microroughened Titanium-Aluminum-Vanadium Alloy Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro preliminary study of osteoblast response to surface roughness of titanium discs and topical application of melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osteoblast response to titanium surfaces functionalized with extracellular matrix peptide biomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Effect of titanium surface roughness on proliferation, differentiation, and protein synthesis of human osteoblast-like cells (MG63) - PubMed [pubmed.ncbi.nlm.nih.gov]